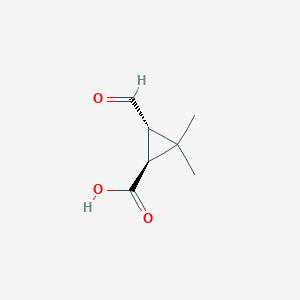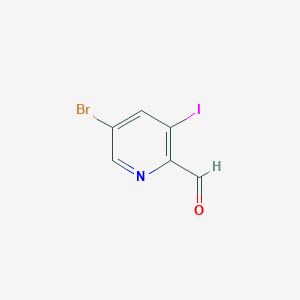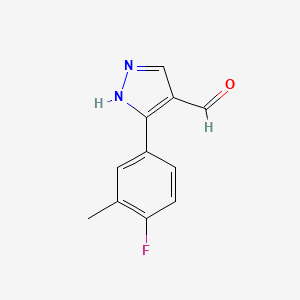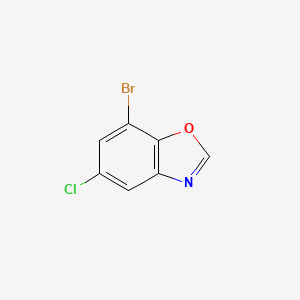![molecular formula C11H20BF3KNO2 B13471922 Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to a cyclohexyl ring, which is further modified with a tert-butoxycarbonyl-protected amine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide typically involves the following steps:
Protection of the amine group: The amine group on the cyclohexyl ring is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butoxycarbonyl (Boc) derivative.
Formation of the trifluoroborate: The protected amine is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the desired trifluoroborate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Typically involves palladium catalysts and bases such as potassium carbonate or cesium carbonate in solvents like ethanol or water.
Deprotection: Commonly uses acids like hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Suzuki-Miyaura coupling: Produces biaryl or aryl-alkyl compounds.
Deprotection: Yields the free amine derivative of the cyclohexyl ring.
科学研究应用
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring specific structural motifs.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide in chemical reactions involves the following:
Suzuki-Miyaura coupling: The trifluoroborate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Deprotection: The tert-butoxycarbonyl group is cleaved under acidic conditions, releasing the free amine.
相似化合物的比较
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium phenoxide: Another base used in various organic reactions.
Potassium acetate: Commonly used in organic synthesis as a base and catalyst.
Uniqueness
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide is unique due to its combination of a protected amine and a trifluoroborate group, which allows it to participate in a wide range of chemical reactions while maintaining stability under various conditions.
属性
分子式 |
C11H20BF3KNO2 |
|---|---|
分子量 |
305.19 g/mol |
IUPAC 名称 |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h8-9H,4-7H2,1-3H3,(H,16,17);/q-1;+1 |
InChI 键 |
FQGONLUNLNJBIH-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1CCC(CC1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)

![N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471855.png)



![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid](/img/structure/B13471876.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B13471878.png)


![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13471896.png)

![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
